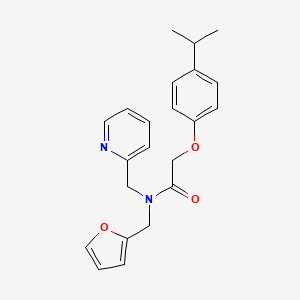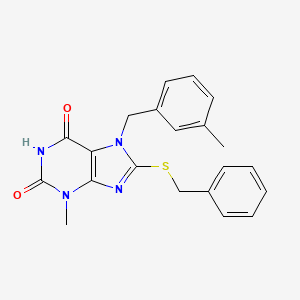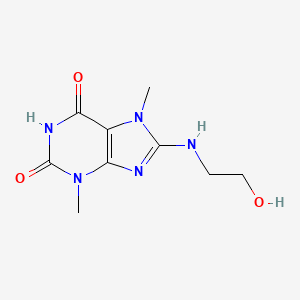
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DTQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for a variety of research purposes, including drug discovery and development, as well as biochemical and physiological studies. In
科学的研究の応用
Chemical Synthesis and Structural Analysis
4-(5-Chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with diverse applications in the field of organic synthesis and pharmaceuticals. Research has explored the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, which possess wide-ranging physical and pharmaceutical applications. These compounds are synthesized through the cyclocondensation of o-phenylenediamines and aroylpyruvates. The study emphasizes the regioselectivity in the synthesis of these compounds and proposes methodologies for determining the structure of the regioisomers, thereby advancing the synthesis process and applications of 3,4-dihydroquinoxalin-2(1H)-ones, including the specified compound (Dobiáš et al., 2017).
Antioxidant Potential
Studies on novel chalcone derivatives related to this compound have revealed potential antioxidant properties. These compounds were synthesized and structurally supported by IR spectrum analysis, highlighting their potent in vitro antioxidant activity. The results were further supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlation with in vitro antioxidant results (Prabakaran, Manivarman, & Bharanidharan, 2021).
Reaction Mechanisms and Structural Reassignments
The compound has been the subject of studies focusing on reaction mechanisms and structural reassignments in the synthesis of benzodiazepines and benzimidazoles. These investigations have led to the revision of structures of reaction products, providing new insights into the reaction mechanisms and the formation of products. Such understanding is crucial for advancing the synthetic applications and pharmaceutical relevance of these compounds (Mamedov et al., 2014).
Synthesis and Characterization
There is considerable interest in synthesizing and characterizing derivatives of this compound due to their potential biological activities. Studies have synthesized various derivatives and confirmed their structures through spectral data. These compounds have been screened for biological activities such as antibacterial and antifungal properties, showcasing their potential in pharmaceutical applications (Naganagowda & Petsom, 2011).
作用機序
Biochemical Pathways
The biochemical pathways affected by 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one are currently unknown
Result of Action
The molecular and cellular effects of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPNSOMTSZIKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)
![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)
